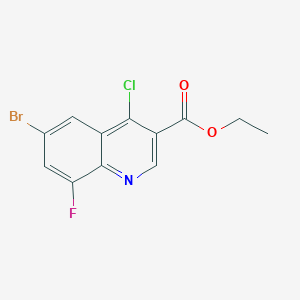

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC13326121

Molecular Formula: C12H8BrClFNO2

Molecular Weight: 332.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8BrClFNO2 |

|---|---|

| Molecular Weight | 332.55 g/mol |

| IUPAC Name | ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(13)4-9(11)15/h3-5H,2H2,1H3 |

| Standard InChI Key | VOUDLZUZNYULMN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)F |

| Canonical SMILES | CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)F |

Introduction

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C12H8BrClFNO2 and a molecular weight of 332.55 g/mol . This compound belongs to the quinoline class, which is known for its diverse biological activities and applications in pharmaceuticals. The presence of bromo, chloro, and fluoro substituents on the quinoline ring, along with an ethyl ester group, contributes to its unique chemical and physical properties.

Synthesis and Preparation

The synthesis of Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate typically involves multi-step reactions starting from simpler quinoline derivatives. The process may include halogenation reactions to introduce the bromo, chloro, and fluoro groups, followed by esterification to form the ethyl carboxylate group. Specific synthesis methods might vary depending on the starting materials and desired yield.

Biological and Pharmacological Activities

Quinoline derivatives are known for their broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties. While specific data on Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate is limited, related compounds have shown promising results in these areas. For instance, quinoline-based compounds have been explored as inhibitors of enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1) .

Research Findings and Future Directions

Research on quinoline derivatives often focuses on optimizing their pharmacokinetic properties, such as bioavailability and toxicity. The presence of multiple halogen atoms in Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate could influence its metabolic stability and interaction with biological targets. Further studies are needed to explore its potential applications and to fully understand its biological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume